N-Nitrosoethanamine
Overview
Description
N-Nitrosoethanamine is an organic compound belonging to the class of nitrosamines. It is characterized by the presence of a nitroso group (NO) bonded to an ethylamine structure. This compound is known for its light-sensitive, volatile, and clear yellow oil appearance. It is soluble in water, lipids, and other organic solvents. This compound is primarily studied for its carcinogenic and mutagenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosoethanamine can be synthesized through the reaction of nitrous acid (HNO2) with secondary amines. The general reaction involves the protonation of a nitrite to form nitrous acid, which then reacts with the secondary amine to produce the nitrosamine: [ \text{HONO} + \text{R}_2\text{NH} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} ] In this case, the secondary amine is ethylamine, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Chemical Reactions Analysis
Types of Reactions: N-Nitrosoethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Produces nitroethanamine.
Reduction: Produces ethylamine.
Substitution: Produces a variety of substituted ethylamines depending on the nucleophile used.
Scientific Research Applications
N-Nitrosoethanamine has been identified and studied in various scientific research applications, including:
Environmental Analysis: It can be formed as a byproduct in certain industrial processes and may be present in environmental samples such as air, water, and soil.
Carcinogenicity Studies: As a known carcinogen, it is used in studies to investigate the mechanisms of nitrosamine-induced carcinogenesis.
Chemical Safety Testing: Due to its carcinogenic potential, it is used in studies to assess the safety of consumer products or industrial processes where there is a potential for this compound formation.
Mechanism of Action
N-Nitrosoethanamine exerts its effects primarily through the formation of DNA adducts, which can lead to mutations and carcinogenesis. The nitroso group in this compound is metabolically activated to form reactive intermediates that alkylate DNA, causing base substitutions and other genetic alterations. This process is a key factor in its carcinogenic and mutagenic properties .
Comparison with Similar Compounds
N-Nitrosodiethylamine: Similar in structure but with two ethyl groups instead of one.
N-Nitrosodimethylamine: Contains two methyl groups instead of ethyl groups.
N-Nitrosomethylamine: Contains one methyl group and one hydrogen atom.
Uniqueness: N-Nitrosoethanamine is unique due to its specific ethylamine structure, which influences its reactivity and biological effects. Compared to other nitrosamines, it has distinct properties and applications in scientific research .
Properties
IUPAC Name |
N-ethylnitrous amide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-2-3-4-5/h2H2,1H3,(H,3,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSKXSBERKMMJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNN=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214517 | |
Record name | N-Nitrosoethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64295-12-1 | |
Record name | N-Nitrosoethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064295121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosoethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSOETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2TIV09UPL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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